![molecular formula C24H26F4N2O6 B2921612 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1396768-17-4](/img/structure/B2921612.png)
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
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Overview
Description
The compound is a complex organic molecule that includes a piperidine ring, a fluorobenzyl group, and a trifluoromethylphenyl group . These groups are common in many pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the searched resources, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The piperidine ring provides a basic nitrogen atom, the fluorobenzyl group contributes aromaticity and electronegativity due to the fluorine atom, and the trifluoromethylphenyl group adds additional aromaticity and electronegativity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available in the searched resources, similar compounds often undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Electrosynthesis of Fluoroorganic Compounds
Electrosynthesis offers a pathway for the synthesis of fluoroorganic compounds, including those related to the specified chemical. The process involves electrochemical oxidation of polymethylbenzenes, resulting in side chain monofluorination and the formation of polyalkylbenzylacetamides as by-products. This method highlights the potential for creating fluorinated analogs of the compound for further exploration in medicinal chemistry and material science applications (Bensadat, Bodennec, Laurent, & Tardivel, 1980).
Radiosynthesis for Imaging Applications
The compound's structure is conducive to modification for imaging studies, such as in the development of NR2B-selective NMDA receptor antagonists labeled with carbon-11 for positron emission tomography (PET) imaging. This application underscores the potential of fluorobenzyl-based compounds in neuroimaging to study receptor systems in vivo, offering insights into their role in various neurological conditions (Labas et al., 2009).
Synthesis and Evaluation for Acetylcholinesterase Studies
Fluorobenzyl analogs have been synthesized for in vivo studies of acetylcholinesterase (AChE), demonstrating the compound's relevance in exploring therapeutic targets for neurodegenerative diseases like Alzheimer's. These studies highlight the chemical's utility in creating diagnostic tools or potential treatments by targeting enzymatic activity in the brain (Lee et al., 2000).
Role in Compulsive Behavior Modulation
The compound's derivatives have been explored for their role in modulating orexin-1 receptor mechanisms, which are implicated in compulsive food consumption and possibly other addictive behaviors. This research area opens up avenues for developing treatments for eating disorders and addiction, utilizing the compound's bioactive properties to target specific neural pathways (Piccoli et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O2.C2H2O4/c23-19-6-4-16(5-7-19)14-30-15-17-8-10-28(11-9-17)13-21(29)27-20-3-1-2-18(12-20)22(24,25)26;3-1(4)2(5)6/h1-7,12,17H,8-11,13-15H2,(H,27,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFBCDIBWZCTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F4N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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